molecular formula C22H19N5O3 B11109105 N'-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

N'-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

Cat. No.: B11109105
M. Wt: 401.4 g/mol
InChI Key: OOZJILYSZOIGMQ-CLCOLTQESA-N
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Description

N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE is a complex organic compound featuring a combination of oxadiazole, phenyl, and naphthyloxy groups

Preparation Methods

The synthesis of N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride (POCl3), thiosemicarbazide, and various acid chlorides . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Scientific Research Applications

N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The phenyl and naphthyloxy groups contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-[(Z)-(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYL)METHYLENE]-2-(2-NAPHTHYLOXY)PROPANEHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-[(Z)-[(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethylidene]amino]-2-naphthalen-2-yloxypropanamide

InChI

InChI=1S/C22H19N5O3/c1-14(29-18-12-11-15-7-5-6-10-17(15)13-18)22(28)25-24-19(16-8-3-2-4-9-16)20-21(23)27-30-26-20/h2-14H,1H3,(H2,23,27)(H,25,28)/b24-19-

InChI Key

OOZJILYSZOIGMQ-CLCOLTQESA-N

Isomeric SMILES

CC(C(=O)N/N=C(/C1=CC=CC=C1)\C2=NON=C2N)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C(=O)NN=C(C1=CC=CC=C1)C2=NON=C2N)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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